molecular formula C14H22N2O4 B3266971 Methyl 4-(4-butyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate CAS No. 439944-61-3

Methyl 4-(4-butyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Cat. No.: B3266971
CAS No.: 439944-61-3
M. Wt: 282.34 g/mol
InChI Key: MZSZGWMMDNBBSW-UHFFFAOYSA-N
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Description

Methyl 4-(4-butyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate: is a chemical compound with the molecular formula C14H22N2O4 and a molecular weight of 282.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

  • Condensation Reactions: Involving the reaction of appropriate precursors to form the isoxazole ring.

  • Reduction Reactions: To introduce the hydroxyl group at the 3-position of the isoxazole ring.

  • Amide Coupling Reactions: To attach the piperidine and carboxylate groups to the isoxazole ring.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(4-butyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

  • Oxidation Reactions: To introduce or modify functional groups.

  • Reduction Reactions: To reduce specific functional groups.

  • Substitution Reactions: To replace one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include various derivatives of the original compound, with modifications to the functional groups or the core structure.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds. Biology: Medicine: The compound may be explored for its therapeutic potential in drug development, particularly in the treatment of diseases involving isoxazole derivatives. Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(4-butyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.

Comparison with Similar Compounds

  • Methyl 4-(4-methyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

  • Methyl 4-(4-ethyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

  • Methyl 4-(4-propyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate

Uniqueness: Methyl 4-(4-butyl-3-hydroxyisoxazol-5-yl)piperidine-1-carboxylate is unique due to its specific structural features, such as the butyl group at the 4-position of the isoxazole ring, which can influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-(4-butyl-3-oxo-1,2-oxazol-5-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O4/c1-3-4-5-11-12(20-15-13(11)17)10-6-8-16(9-7-10)14(18)19-2/h10H,3-9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSZGWMMDNBBSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(ONC1=O)C2CCN(CC2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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